Pregnanediol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

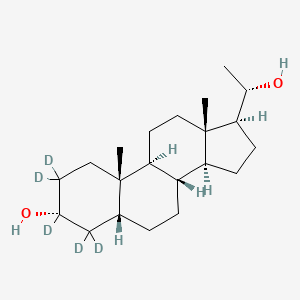

Molecular Formula |

C21H36O2 |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |

InChI Key |

YWYQTGBBEZQBGO-XJARRWJNSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Pregnanediol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Pregnanediol-d5, a crucial internal standard for mass spectrometry-based quantitative analysis. Pregnanediol (5β-pregnane-3α,20α-diol) is the principal urinary metabolite of progesterone, and its accurate quantification is vital in various fields, including clinical diagnostics, endocrinology, and sports doping control. The use of a stable isotope-labeled internal standard like this compound is essential for achieving high accuracy and precision in these measurements by correcting for matrix effects and variations in sample processing.

This document details a plausible and scientifically supported synthetic route to this compound, including detailed experimental protocols. It also presents key quantitative data in a clear tabular format and visualizes the synthetic workflow and metabolic context using diagrams.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for commercially available this compound, which serves as a benchmark for a successful synthesis.

| Parameter | Value | Reference |

| Chemical Formula | C₂₁H₃₁D₅O₂ | Sigma-Aldrich |

| Molecular Weight | 325.54 g/mol | Sigma-Aldrich |

| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich |

| Chemical Purity | ≥98% (CP) | Sigma-Aldrich |

| Mass Shift | M+5 | Sigma-Aldrich |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from progesterone. The first step involves the stereoselective hydrogenation of the α,β-unsaturated ketone in the A-ring of progesterone to yield 5β-pregnane-3,20-dione. The second step is the stereoselective reduction of the two ketone groups at positions C3 and C20 using a deuterated reducing agent to introduce the deuterium labels and form the desired 5β-pregnane-3α,20α-diol-d5.

Step 1: Catalytic Hydrogenation of Progesterone to 5β-Pregnane-3,20-dione

The stereoselective reduction of the double bond in the A ring of progesterone is crucial to obtain the desired 5β stereochemistry. This can be achieved using catalytic hydrogenation with a suitable catalyst.

Experimental Protocol: Catalytic Hydrogenation of Progesterone

Materials:

-

Progesterone

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate (reagent grade)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve progesterone in ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5β-pregnane-3,20-dione.

-

The crude product can be purified by recrystallization or column chromatography to obtain the desired purity.

Step 2: Deuteride Reduction of 5β-Pregnane-3,20-dione to this compound

The reduction of the two ketone functionalities in 5β-pregnane-3,20-dione to hydroxyl groups with the desired 3α,20α-stereochemistry is achieved using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a suitable reagent for this transformation, as it is a milder reducing agent than lithium aluminum deuteride and will introduce deuterium at the C3 and C20 positions. The stereoselectivity of the reduction can be influenced by the choice of solvent and reaction temperature.

Experimental Protocol: Reduction of 5β-Pregnane-3,20-dione with Sodium Borodeuteride

Materials:

-

5β-Pregnane-3,20-dione

-

Sodium borodeuteride (NaBD₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5β-pregnane-3,20-dione in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borodeuteride to the stirred solution. The reaction is typically exothermic.

-

Continue stirring the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography to yield the pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from progesterone.

Caption: Synthetic pathway for this compound.

Metabolic Pathway Context

This diagram shows the position of pregnanediol within the metabolic pathway of progesterone.

Caption: Metabolic conversion of progesterone to pregnanediol.

Conclusion

The synthesis of this compound is a critical process for enabling accurate and reliable quantification of progesterone metabolites in various biological matrices. The described two-step synthetic route, involving catalytic hydrogenation followed by deuteride reduction, provides a clear and feasible pathway for researchers and scientists in the field of drug development and clinical diagnostics. The provided experimental protocols, while based on established chemical principles, should be optimized and validated in a laboratory setting to ensure the desired yield, purity, and isotopic enrichment of the final product. The use of such well-characterized internal standards is paramount for the integrity and reproducibility of quantitative analytical methods.

Navigating Progesterone's Path: A Technical Guide to Pregnanediol-d5 as a Metabolite of Deuterated Progesterone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Pregnanediol-d5 as a key metabolite of deuterated progesterone, providing a comprehensive resource for its application in metabolic studies. The use of stable isotope-labeled compounds like deuterated progesterone has become an invaluable tool in drug development and clinical research, allowing for precise tracking of metabolic pathways and accurate quantification of metabolites. This whitepaper details the metabolic journey of deuterated progesterone to this compound, outlines experimental protocols for its analysis, and presents quantitative data essential for researchers in the field.

Introduction: The Significance of Deuterated Progesterone and its Metabolites

Progesterone, a critical steroid hormone, plays a pivotal role in the menstrual cycle, pregnancy, and embryogenesis.[1] Its metabolism is extensive, primarily occurring in the liver, and results in numerous metabolites. Understanding the pharmacokinetics and metabolism of progesterone is crucial for the development of progestin-based therapies and for assessing endocrine function.

The use of deuterated progesterone, where one or more hydrogen atoms are replaced by deuterium, offers a powerful method for studying its metabolic fate. Deuterium substitution provides a "heavy" label that can be distinguished from the endogenous, unlabeled compound by mass spectrometry. This allows researchers to trace the administered deuterated progesterone and its metabolites without interference from the body's natural hormone production. Pregnanediol, a major metabolite of progesterone, and its deuterated counterpart, this compound, are key analytes in these studies. This compound serves a dual purpose: it is a direct metabolite of administered deuterated progesterone and can also be used as an internal standard for the accurate quantification of endogenous pregnanediol.

The Metabolic Pathway: From Deuterated Progesterone to this compound

The metabolic conversion of progesterone to pregnanediol is a multi-step enzymatic process. The introduction of deuterium atoms in the progesterone molecule does not significantly alter its metabolic pathway. The primary enzymes involved in this transformation are 5α-reductase and 5β-reductase, followed by 3α-hydroxysteroid dehydrogenase.

The metabolic cascade begins with the reduction of the double bond in the A-ring of the steroid nucleus by 5α-reductase or 5β-reductase, forming 5α-dihydroprogesterone and 5β-dihydroprogesterone, respectively. Subsequently, the ketone group at the C-3 position is reduced by 3α-hydroxysteroid dehydrogenase to a hydroxyl group, yielding allopregnanolone and pregnanolone. Further reduction of the ketone group at the C-20 position results in the formation of pregnanediol. When deuterated progesterone is the precursor, the resulting pregnanediol molecule will carry the deuterium labels, forming this compound.

Synthesis of Deuterated Progesterone

The synthesis of deuterated progesterone is a critical first step for its use in metabolic studies. Various synthetic routes have been developed to introduce deuterium atoms at specific positions in the progesterone molecule. One common approach involves the use of deuterated starting materials or reagents in a multi-step organic synthesis.

For instance, a unified total synthesis route can be employed to prepare 18- and 19-trideuterated progesterone. This method may start with the synthesis of a deuterated precursor like 2-(methyl-d3)-1,3-cyclopentanedione from CD3I, which is then converted to the Hajos-Parrish ketone, a key intermediate in steroid synthesis. Alternatively, methods starting from commercially available steroid precursors and utilizing deuterated reagents for specific reduction or exchange reactions can be employed.

Experimental Protocols: Analysis of this compound

The quantitative analysis of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of the deuterated metabolite.

Sample Preparation

The choice of sample preparation method depends on the biological matrix (e.g., plasma, urine, or serum). A common and effective technique for plasma and serum is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

A. Protein Precipitation:

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard (if this compound is not the analyte of interest).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

B. Liquid-Liquid Extraction:

-

To the supernatant from the protein precipitation step, add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of this compound are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) m/z | Provisional: 326.3 (M+H)+ |

| Product Ion (Q3) m/z | Provisional: 308.3 (loss of H2O), 293.3 (further fragmentation) |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Note on MRM Transitions: The exact m/z values for the precursor and product ions of this compound may vary slightly depending on the specific deuteration pattern and the instrument used. The provisional values provided are based on the molecular weight of this compound and common fragmentation patterns of steroids (e.g., loss of water). It is crucial to optimize these parameters on the specific mass spectrometer being used by infusing a standard solution of this compound.

Quantitative Data and its Interpretation

The use of a deuterated internal standard, such as this compound itself or another deuterated steroid, is essential for accurate quantification. The internal standard is added to the samples at a known concentration before sample preparation to correct for any analyte loss during the extraction process and for variations in instrument response.

A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

| Analyte | Molecular Formula | Exact Mass |

| Progesterone | C21H30O2 | 314.2246 |

| Deuterated Progesterone (d5) | C21H25D5O2 | 319.2559 |

| Pregnanediol | C21H36O2 | 320.2715 |

| This compound | C21H31D5O2 | 325.3028 |

Experimental Workflow and Logical Relationships

The overall workflow for a study involving the administration of deuterated progesterone and the analysis of its metabolite, this compound, can be visualized as a series of interconnected steps.

Conclusion

This compound is a vital tool for researchers and drug developers studying the metabolism of progesterone. Its use as a metabolite of deuterated progesterone allows for the precise elucidation of metabolic pathways and pharmacokinetic properties. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for the successful implementation of studies utilizing this powerful analytical approach. The continued application of stable isotope labeling and advanced mass spectrometry techniques will undoubtedly lead to a deeper understanding of progesterone's role in health and disease, ultimately contributing to the development of safer and more effective therapies.

References

The role of Pregnanediol-d5 in steroid hormone metabolism studies.

An In-depth Technical Guide on the Role of Pregnanediol-d5 in Steroid Hormone Metabolism Studies

Introduction

In the landscape of steroid hormone analysis, particularly in the context of reproductive health and endocrinology, the accurate measurement of progesterone metabolites is paramount. Progesterone, a critical hormone in the menstrual cycle, pregnancy, and embryogenesis, is metabolized into various compounds, with pregnanediol (5β-pregnane-3α,20α-diol) being a primary inactive metabolite excreted in urine.[1][2] The quantification of pregnanediol provides a non-invasive and reliable window into progesterone production and activity.[2][3] Stable isotope-labeled internal standards are the cornerstone of achieving high accuracy and precision in mass spectrometry-based quantification. This compound, a deuterated analog of pregnanediol, serves this essential role, enabling researchers and clinicians to overcome matrix effects and variations in sample processing, thereby ensuring the reliability of metabolic studies.[4]

This technical guide provides a comprehensive overview of the role of this compound in steroid hormone metabolism studies. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology, clinical chemistry, and pharmaceutical research. The guide details the metabolic pathways of progesterone, the principles of isotope dilution mass spectrometry, experimental protocols, and data interpretation.

Progesterone Metabolism and the Significance of Pregnanediol

Progesterone undergoes extensive metabolism, primarily in the liver, into numerous metabolites.[5][6][7] The major pathway involves the reduction of progesterone, first by 5β-reductase to 5β-dihydroprogesterone, and subsequently by 3α-hydroxysteroid dehydrogenase to form pregnanediol.[5][7] This metabolite is then conjugated, most commonly with glucuronic acid to form pregnanediol-3-glucuronide (PdG), to increase its water solubility for renal excretion.[8]

Measuring urinary pregnanediol or PdG levels is a well-established method for:

-

Confirming Ovulation: A significant rise in pregnanediol levels post-ovulation indicates the formation and activity of the corpus luteum, which produces progesterone.[1][3]

-

Monitoring Luteal Phase: Assessing the adequacy of the luteal phase is crucial for successful embryo implantation and the maintenance of early pregnancy.[1][9]

-

Assessing Placental Function: During pregnancy, the placenta becomes the primary source of progesterone, and monitoring its metabolite, pregnanediol, can offer insights into placental health.[3][9]

-

Evaluating Progesterone Supplementation: For individuals undergoing fertility treatments or hormone replacement therapy, measuring pregnanediol helps determine the efficacy of exogenous progesterone administration.[1][8]

The Role of this compound as an Internal Standard

The gold standard for the quantitative analysis of steroids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] Its high specificity and sensitivity allow for the accurate measurement of low-concentration analytes in complex biological matrices like serum and urine.[11] The principle of Isotope Dilution Mass Spectrometry (ID-MS) is central to achieving this accuracy.

ID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the beginning of the analytical process.[4] This labeled compound, known as the internal standard (IS), is chemically identical to the endogenous analyte (pregnanediol) but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium.

Key advantages of using this compound:

-

Correction for Matrix Effects: Biological samples contain various substances that can enhance or suppress the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Since the IS and the analyte co-elute and experience the same matrix effects, the ratio of their signals remains constant, allowing for accurate calculation.

-

Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, derivatization) will be mirrored by a proportional loss of the IS. Therefore, the ratio of analyte to IS remains unaffected.[12]

-

Improved Precision and Accuracy: By normalizing the response of the endogenous analyte to that of the IS, the method's precision and reproducibility are significantly enhanced.[13]

Experimental Protocols

The following section outlines a generalized protocol for the quantification of pregnanediol in biological samples using this compound and LC-MS/MS. Methodologies may vary based on the specific matrix (serum, urine) and instrumentation.

Generalized LC-MS/MS Protocol for Pregnanediol Quantification

1. Sample Preparation:

-

Urine ("Dilute and Shoot"): For urine samples, a simple dilution is often sufficient.[14][15]

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

Pipette a small volume (e.g., 10 µL) of the urine sample into a 96-well plate or microcentrifuge tube.

-

Add a larger volume (e.g., 700 µL) of a cold methanol/water solution containing the known concentration of this compound internal standard.[14]

-

Vortex the mixture for several minutes to precipitate proteins and ensure thorough mixing.[14]

-

Centrifuge to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

-

Serum (Protein Precipitation and Liquid-Liquid Extraction): Serum requires more extensive cleanup to remove proteins and lipids that can interfere with the analysis.[11][12]

-

Add the this compound internal standard working solution.

-

Add 3 volumes (e.g., 750 µL) of cold acetonitrile to precipitate proteins. Vortex vigorously.[12]

-

Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.[11]

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding a non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Vortex for 5 minutes.[11][12]

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the upper organic layer containing the steroids to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 50-60°C.[11][12]

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase (e.g., 50% methanol) for injection.[11]

2. Chromatographic Separation (LC):

-

Column: A reverse-phase column, such as a C18 or PFP (Pentafluorophenyl), is typically used for steroid separation.[11]

-

Mobile Phase: A gradient elution using water and methanol (or acetonitrile), often with a small amount of formic acid or ammonium formate to improve ionization, is employed.[12]

-

Flow Rate: Typical flow rates range from 0.3 to 0.5 mL/min.[11]

-

Run Time: Modern UHPLC methods can achieve separation in under 6 minutes.[14]

3. Detection (Tandem Mass Spectrometry - MS/MS):

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, typically in positive ion mode.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

-

MRM Transitions: Specific precursor → product ion transitions are monitored for both endogenous pregnanediol and the this compound internal standard. The mass shift of +5 Da for the deuterated standard allows the instrument to distinguish between the two compounds.

Data Presentation and Interpretation

Quantitative data from LC-MS/MS analyses are typically presented in tables summarizing key validation and performance parameters.

Table 1: Example LC-MS/MS Parameters for Steroid Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Analyte | Pregnanediol | - |

| Internal Standard | This compound | - |

| Precursor Ion (Q1) | The m/z of the intact molecule | e.g., 321.3 m/z |

| Product Ion (Q3) | The m/z of a specific fragment ion | e.g., 285.3 m/z |

| IS Precursor Ion (Q1) | The m/z of the deuterated molecule | e.g., 326.3 m/z |

| IS Product Ion (Q3) | The m/z of the deuterated fragment | e.g., 290.3 m/z |

| Retention Time | Time at which the analyte elutes | ~4.5 min |

| LLOQ | Lower Limit of Quantification | 0.1 - 1.0 ng/mL |

| Linear Range | Concentration range of linearity | 0.5 - 200 ng/mL |

| Precision (%RSD) | Repeatability of measurements | < 10% |

| Accuracy (%Bias) | Closeness to the true value | 90 - 110% |

Note: The m/z values are illustrative and can vary based on the adduct formed (e.g., [M+H]+, [M+NH4]+) and specific instrument tuning. The data in this table are synthesized from typical values found in LC-MS/MS steroid panel methods.[11][12][16]

Data Analysis Workflow

-

Peak Integration: The chromatographic peaks for both the analyte and the internal standard are integrated to determine their respective signal areas.

-

Ratio Calculation: The ratio of the analyte peak area to the IS peak area is calculated for each sample.

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of pregnanediol and a fixed concentration of this compound. The peak area ratio is plotted against the concentration.

-

Concentration Determination: The concentration of pregnanediol in the unknown samples is determined by interpolating their measured peak area ratios onto the calibration curve.

Conclusion

This compound is an indispensable tool in modern steroid hormone metabolism research. As a stable isotope-labeled internal standard, it underpins the accuracy, precision, and reliability of LC-MS/MS-based quantification of pregnanediol. This enables researchers and clinicians to confidently assess progesterone activity for a wide range of applications, from fertility monitoring and pregnancy management to the development of new therapeutic agents targeting the steroidogenic pathways. The robust analytical workflows facilitated by this compound continue to advance our understanding of endocrinology and improve diagnostic capabilities in reproductive medicine.

References

- 1. Pregnanediol | Rupa Health [rupahealth.com]

- 2. Pregnanediol - Wikipedia [en.wikipedia.org]

- 3. blog.healthmatters.io [blog.healthmatters.io]

- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 5. Progesterone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. a-Pregnanediol | Rupa Health [rupahealth.com]

- 10. chromsystems.com [chromsystems.com]

- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synnovis.co.uk [synnovis.co.uk]

- 13. Determination of progesterone by liquid chromatography - mass spectrometry using a moving-belt interface and isotope dilution [repository.tno.nl]

- 14. iris.unito.it [iris.unito.it]

- 15. researchgate.net [researchgate.net]

- 16. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mass Shift of Pregnanediol-d5 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed for Pregnanediol-d5 in mass spectrometry. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated internal standards for the quantitative analysis of pregnanediol and other steroid metabolites. This document details the underlying principles of isotopic labeling, experimental methodologies for analysis, and the expected fragmentation patterns, offering a thorough understanding of this analytical technique.

Introduction to Isotopic Labeling and Mass Shift in Mass Spectrometry

In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving accurate and precise measurements. This technique involves "spiking" a sample with a known concentration of an isotopically enriched version of the analyte of interest. This compound, a deuterated analog of pregnanediol, serves this purpose in the analysis of its naturally occurring, unlabeled counterpart.

The core principle lies in the mass difference between the analyte and its deuterated internal standard. Deuterium (²H or D) is a stable isotope of hydrogen with a neutron in its nucleus, making it approximately twice as heavy as the common hydrogen isotope, protium (¹H). By replacing five hydrogen atoms with deuterium atoms in the pregnanediol molecule, a predictable increase in its molecular weight is achieved. This "mass shift" allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, even though they exhibit nearly identical chemical and physical properties. This co-elution during chromatography and similar ionization efficiency enables the internal standard to compensate for variations in sample preparation, injection volume, and instrument response, leading to highly reliable quantification.

The expected mass shift for the molecular ion of this compound is +5 Da compared to the unlabeled pregnanediol.

Progesterone Metabolism to Pregnanediol

Pregnanediol is a major urinary metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Understanding the metabolic pathway from progesterone to pregnanediol is essential for interpreting the physiological relevance of its measured concentrations. The biosynthesis of pregnanediol primarily occurs in the liver through a series of enzymatic reactions.

The metabolic conversion involves the following key steps:

-

Reduction of the A-ring: Progesterone is first reduced by either 5α-reductase or 5β-reductase, leading to the formation of 5α-dihydroprogesterone or 5β-dihydroprogesterone, respectively.

-

Reduction of the 3-keto group: The 3-keto group is then reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) to a hydroxyl group, forming allopregnanolone (from 5α-dihydroprogesterone) or pregnanolone (from 5β-dihydroprogesterone).

-

Reduction of the 20-keto group: Finally, the 20-keto group is reduced by 20α-hydroxysteroid dehydrogenase (20α-HSD), resulting in the formation of the two main isomers of pregnanediol: 5α-pregnanediol and 5β-pregnanediol.

Metabolic pathway of progesterone to pregnanediol isomers.

Quantitative Analysis by Mass Spectrometry

The quantitative analysis of pregnanediol in biological matrices like urine or serum is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques rely on the use of this compound as an internal standard to ensure accuracy.

Experimental Workflow

A general workflow for the analysis of urinary pregnanediol using a deuterated internal standard is outlined below. This workflow is a composite of common practices and may require optimization for specific laboratory conditions and instrumentation.

General experimental workflow for urinary pregnanediol analysis.

Detailed Methodologies

The following sections provide representative experimental protocols for GC-MS and LC-MS/MS analysis.

-

Sample Preparation:

-

To 1 mL of urine, add an appropriate amount of this compound internal standard solution.

-

Add β-glucuronidase enzyme to hydrolyze the conjugated pregnanediol glucuronide.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Derivatize the dried extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) ethers. This step increases the volatility and thermal stability of the analyte for GC analysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, ramp to 250 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of native and deuterated pregnanediol.

-

-

Sample Preparation:

-

To 100 µL of urine, add an appropriate amount of this compound internal standard solution.

-

Add β-glucuronidase for deconjugation.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

-

Elute the analytes with methanol or another suitable organic solvent.

-

Evaporate the eluate and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer: 35 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

-

Fragmentation Patterns and Mass Shifts

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry to fragment precursor ions into smaller product ions. The fragmentation pattern is characteristic of the molecule's structure. When analyzing deuterated standards, the mass shift observed in the precursor ion will also be reflected in the fragment ions that retain the deuterium labels. This provides an additional layer of confirmation for the identity of the internal standard.

Fragmentation of Pregnanediol (TMS Derivative in GC-MS)

The electron ionization mass spectrum of the di-TMS derivative of pregnanediol exhibits several characteristic fragment ions. The molecular ion ([M]⁺˙) is often of low abundance. Common fragmentations include the loss of a methyl group ([M-15]⁺), the loss of a trimethylsilanol group ([M-90]⁺˙), and cleavage of the steroid backbone.

Fragmentation of this compound and Expected Mass Shifts

For this compound, where the deuterium atoms are located on the steroid backbone, the mass shift will be observed in fragment ions that contain these labeled positions. The exact mass shift of a particular fragment will depend on how many deuterium atoms are retained in that fragment. For instance, a fragment resulting from a cleavage that retains all five deuterium atoms will exhibit a +5 Da mass shift compared to the corresponding fragment from the unlabeled pregnanediol. If a fragmentation event leads to the loss of a part of the molecule containing some of the deuterium atoms, the resulting fragment will show a smaller mass shift.

Data Presentation

The following tables summarize the expected quantitative data for the mass spectrometric analysis of Pregnanediol and its deuterated analog, this compound.

Table 1: Molecular Weights and Expected Precursor Ions

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (LC-MS) | Expected [M]⁺˙ (GC-MS, TMS derivatized) |

| Pregnanediol | C₂₁H₃₆O₂ | 320.2715 | 321.2788 | 464.3819 |

| This compound | C₂₁H₃₁D₅O₂ | 325.3031 | 326.3104 | 469.4135 |

Table 2: Expected MRM Transitions and Fragment Ion Mass Shifts (LC-MS/MS)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Mass Shift (Da) |

| Pregnanediol | 321.3 | Hypothetical Fragment 1 | Optimized Value | N/A |

| Hypothetical Fragment 2 | Optimized Value | N/A | ||

| This compound | 326.3 | Hypothetical Fragment 1 + 5 | Optimized Value | +5 |

| Hypothetical Fragment 2 + n | Optimized Value | +n (where n ≤ 5) |

Note: The specific product ions and collision energies need to be empirically determined for the specific instrument and conditions used. The table illustrates the principle of the expected mass shifts in the product ions.

Table 3: Key Fragment Ions for TMS-Derivatized Pregnanediol (GC-MS)

| Fragment Ion Description | m/z (Pregnanediol) | m/z (this compound, Predicted) | Mass Shift (Da) |

| [M]⁺˙ | 464 | 469 | +5 |

| [M-15]⁺ | 449 | 454 | +5 |

| [M-90]⁺˙ | 374 | 379 | +5 |

| Other Backbone Fragments | Specific m/z | m/z + n | +n (where n ≤ 5) |

Note: The exact m/z values and the mass shifts of backbone fragments for this compound are predictive and depend on the specific fragmentation pathways and the location of the deuterium labels.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of pregnanediol in biological samples by mass spectrometry. The predictable +5 Da mass shift in the molecular ion allows for clear differentiation from the endogenous analyte. Understanding the fragmentation patterns of both the native and deuterated forms of pregnanediol is crucial for method development and data interpretation, ensuring the highest level of confidence in the analytical results. This technical guide provides the foundational knowledge and practical considerations for researchers and scientists working in this field.

A Technical Guide to Commercially Available Pregnanediol-d5 Standards for Research

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the use of commercially available Pregnanediol-d5 standards. This compound, a deuterated form of pregnanediol, is a crucial internal standard for quantitative analysis by mass spectrometry, particularly in clinical and research settings monitoring progesterone metabolism.

Commercially Available this compound Standards

A variety of vendors supply this compound for research purposes. The following table summarizes the key specifications of these commercially available standards.

| Supplier | Product Name | Catalog Number | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Unit Sizes | Storage Conditions |

| Sigma-Aldrich | Pregnanediol-2,2,3,4,4-d5 | 903639 | C₂₁D₅H₃₁O₂ | 325.54 | ≥98 atom % D | ≥98% (CP) | 1 mg | -20°C |

| MedchemExpress | This compound | HY-107850S | Not Specified | Not Specified | Not Specified | 99.09% | 1 mg | -20°C (1 month) |

| Pharmaffiliates | 5β-Pregnane-3α,20α-diol-d5 | PA STI 074710 | C₂₁H₃₁D₅O₂ | 325.54 | Not Specified | Not Specified | Enquire | 2-8°C Refrigerator |

| Clinivex | This compound 3-O-Glucuronide | RCLS3C40445 | Not Specified | Not Specified | Not Specified | Not Specified | 10 mg, 25 mg, 50 mg, 100 mg | Room Temperature (for shipping) |

Experimental Protocols: Quantification of Pregnanediol Metabolites using this compound Internal Standard

This compound is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of pregnanediol and its glucuronidated metabolites in biological matrices such as urine and serum.[1][2][3] The following is a generalized protocol synthesized from published methodologies.

Sample Preparation: "Dilute and Shoot" Method for Urine

This method is favored for its simplicity and high throughput.[3]

-

Sample Thawing and Vortexing: Thaw frozen urine samples at room temperature and vortex for 10 seconds to ensure homogeneity.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of the urine sample. Add 990 µL of the internal standard working solution (this compound in a suitable solvent like methanol or a methanol/water mixture).

-

Vortexing and Centrifugation: Vortex the mixture for 10 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction for Serum/Plasma

This method is used to remove proteins and other interfering substances from serum or plasma samples.

-

Sample and Internal Standard: In a glass tube, pipette 100 µL of serum or plasma. Add 50 µL of the this compound internal standard solution.

-

Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or diethyl ether).

-

Vortex and Centrifuge: Vortex the tube for 1 minute to ensure thorough mixing. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for glucuronidated metabolites and positive ion mode for pregnanediol.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for pregnanediol and this compound would be monitored. For example:

-

Pregnanediol: The exact m/z will depend on the adduct formed (e.g., [M+H]+ or [M-H]-).

-

This compound: The precursor ion will be 5 Daltons higher than that of the unlabeled pregnanediol. The product ions may or may not retain the deuterium labels depending on the fragmentation pattern.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

-

Signaling Pathways and Experimental Workflows

Progesterone Metabolism and Pregnanediol Formation

Progesterone, a key steroid hormone, is primarily metabolized in the liver.[4] The metabolic pathway involves the reduction of the A-ring and the 20-keto group, leading to various pregnane derivatives, with pregnanediol being a major metabolite. This pregnanediol is then conjugated with glucuronic acid to form pregnanediol glucuronide, a water-soluble compound that is excreted in the urine.[1] The measurement of urinary pregnanediol glucuronide is a non-invasive way to assess progesterone production and is often used to confirm ovulation.[2][3]

Caption: Metabolic pathway of progesterone to pregnanediol glucuronide.

Hormonal Regulation of the Menstrual Cycle Involving Progesterone

The menstrual cycle is regulated by a complex interplay of hormones from the hypothalamus, pituitary gland, and ovaries.[5] Progesterone, produced by the corpus luteum after ovulation, plays a critical role in preparing the endometrium for implantation and in providing negative feedback to the hypothalamus and pituitary to suppress the release of GnRH, FSH, and LH.[5]

Caption: Negative feedback loop of progesterone during the luteal phase.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of pregnanediol in biological samples using this compound as an internal standard.

Caption: Workflow for pregnanediol quantification by LC-MS/MS.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]

- 5. Physiology, Menstrual Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Pregnanediol-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive recommendations for the storage and handling of Pregnanediol-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines optimal storage conditions, discusses stability considerations, and presents a foundational experimental protocol for stability assessment.

Introduction

This compound is the deuterium-labeled form of Pregnanediol, a major metabolite of progesterone. Its structural similarity to the endogenous analyte makes it an ideal internal standard for correcting variations during sample preparation and analysis in chromatographic and mass spectrometric methods. The stability of such internal standards is paramount to ensure the accuracy and reliability of quantitative bioanalytical data. This guide addresses the critical aspects of storing and verifying the stability of this compound.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound. The following recommendations are based on information from various suppliers and general best practices for deuterated steroids.

Storage Conditions

Quantitative data for the storage of this compound in both solid form and in solution are summarized in the table below.

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage to minimize degradation.[1][2][3] |

| 4°C | 2 years | Suitable for intermediate-term storage.[2] | |

| In Solvent | -80°C | 6 months | Optimal for long-term storage of stock solutions.[2] |

| -20°C | 1 month | Suitable for short-term storage of working solutions.[2][4] |

Shipping and Handling

-

Shipping: this compound is generally stable for shipment at ambient temperatures for short durations, typically up to two weeks.[2][4][5]

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle in a well-ventilated area.[4]

Incompatible Materials

To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Exposure to basic conditions, in particular, can lead to the exchange of deuterium atoms with protons from the surrounding solvent, compromising the isotopic purity of the standard.[6]

Stability Considerations

The stability of a deuterated internal standard like this compound is critical for its function. The primary stability concern is the potential for deuterium-hydrogen exchange.

Deuterium Exchange

Deuterated compounds, especially those with deuterium atoms in base-sensitive positions, can undergo exchange with protons from protic solvents. This can alter the mass of the internal standard, leading to inaccurate quantification.[6] It is crucial to use aprotic solvents for reconstitution and storage whenever possible and to maintain a neutral or slightly acidic pH if aqueous solutions are necessary.

The following diagram illustrates the logical relationship of factors influencing the stability of deuterated steroids.

Factors influencing the stability of deuterated steroids.

Experimental Protocol for Stability Assessment

Objective

To evaluate the stability of this compound in solid form and in solution under various storage conditions over a defined period.

Materials

-

This compound (solid powder)

-

Aprotic solvent (e.g., Acetonitrile, Methanol)

-

Volumetric flasks and pipettes

-

LC-MS/MS system

Experimental Workflow

The following diagram outlines a typical workflow for a stability study of this compound.

Workflow for a this compound stability study.

Methodology

-

Initial Analysis (T=0):

-

Prepare a stock solution of this compound in an appropriate aprotic solvent.

-

Perform an initial analysis using a validated LC-MS/MS method to determine the initial purity, concentration, and isotopic distribution. This will serve as the baseline.

-

-

Sample Storage:

-

Store aliquots of the solid material and the prepared solutions under the conditions outlined in the table below.

-

-

Time-Point Testing:

-

At specified time points (e.g., 1, 3, 6, 12, 24, 36 months for long-term; 1, 3, 6 months for accelerated), retrieve samples from each storage condition.

-

For solid samples, prepare fresh solutions.

-

Analyze all samples by LC-MS/MS.

-

Stability-Indicating Parameters

The following parameters should be monitored at each time point:

-

Purity: Assess the percentage of the parent compound remaining.

-

Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

-

Isotopic Purity: Monitor the isotopic ratio to detect any deuterium exchange.

-

Appearance: Note any changes in the physical appearance of the solid or solution.

Data Presentation and Interpretation

The results of the stability study should be compiled into tables for clear comparison.

Table 1: Long-Term Stability of Solid this compound

| Time (Months) | Storage Condition | Purity (%) | Appearance | Degradation Products (%) | Isotopic Ratio (M+5/M+0) |

| 0 | N/A | ||||

| 3 | -20°C | ||||

| 6 | -20°C | ||||

| 12 | -20°C | ||||

| ... | -20°C | ||||

| 3 | 4°C | ||||

| 6 | 4°C | ||||

| 12 | 4°C | ||||

| ... | 4°C |

Table 2: Accelerated Stability of Solid this compound

| Time (Months) | Storage Condition | Purity (%) | Appearance | Degradation Products (%) | Isotopic Ratio (M+5/M+0) |

| 0 | N/A | ||||

| 1 | 25°C/60% RH | ||||

| 3 | 25°C/60% RH | ||||

| 6 | 25°C/60% RH | ||||

| 1 | 40°C/75% RH | ||||

| 3 | 40°C/75% RH | ||||

| 6 | 40°C/75% RH |

Table 3: Stability of this compound in Solution

| Time (Months) | Storage Condition | Concentration (ng/mL) | Degradation Products (%) | Isotopic Ratio (M+5/M+0) |

| 0 | N/A | |||

| 1 | -80°C | |||

| 3 | -80°C | |||

| 6 | -80°C | |||

| ... | -80°C | |||

| 1 | -20°C | |||

| ... | -20°C |

Conclusion

The stability of this compound is crucial for its effective use as an internal standard in quantitative analyses. Adherence to the recommended storage conditions, particularly storing the solid form at -20°C for long-term use, is essential. For solutions, storage at -80°C is recommended to ensure stability for up to six months. Researchers should be mindful of the potential for deuterium exchange, especially in basic solutions. The implementation of a rigorous stability testing program, as outlined in this guide, will ensure the continued integrity and accuracy of this critical analytical standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

An In-depth Technical Guide to the Safe Handling of Pregnanediol-d5

This guide provides comprehensive safety data and handling information for Pregnanediol-d5, a deuterated form of Pregnanediol. It is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Section 1: Chemical and Physical Properties

This compound is the deuterium-labeled version of Pregnanediol, the primary metabolite of progesterone.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | NSC 1612-d5; NSC 47462-d5 | [1][2] |

| Molecular Formula | C₂₁H₃₁D₅O₂ | [2] |

| Molecular Weight | 325.54 g/mol | [3] |

| Form | Powder | [3] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Assay | ≥98% (CP) | [3] |

| Storage Temperature | -20°C | [3] |

Section 2: Hazard Identification and Safety Information

This compound is classified as harmful if swallowed.[2] The following table summarizes the key hazard and safety information.

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed |

Precautionary Statements: [2]

-

Prevention:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

-

Response:

-

P330: Rinse mouth.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local regulations.

-

Section 3: Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

7.1 Precautions for Safe Handling: [2]

-

Avoid inhalation of dust and aerosols.

-

Avoid contact with eyes and skin.

-

Use only in areas with appropriate exhaust ventilation.

7.2 Conditions for Safe Storage: [2]

-

Keep container tightly sealed.

-

Store in a cool, well-ventilated area.

-

Protect from direct sunlight and sources of ignition.

-

Recommended storage temperature: -20°C.[3]

Section 4: First Aid Measures

In case of exposure, follow these first aid measures:[2]

| Exposure Route | First Aid Measures |

| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek medical attention. |

| Skin Contact | Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |

Section 5: Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:[2]

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety goggles with side-shields. |

| Hand Protection | Protective gloves. |

| Skin and Body Protection | Impervious clothing. |

| Respiratory Protection | Suitable respirator. |

Section 6: Experimental Workflow and Metabolic Context

While specific experimental protocols for this compound are proprietary and depend on the application, a general workflow for its use as an internal standard in mass spectrometry is outlined below. Additionally, its metabolic relationship to progesterone is illustrated.

References

An In-Depth Technical Guide to the Application of Deuterated Pregnanediol (Pregnanediol-d5) versus Non-Deuterated Pregnanediol in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pregnanediol, a primary metabolite of progesterone, is a critical biomarker in reproductive health, oncology, and neurosteroid research. Quantitative analysis of pregnanediol in biological matrices is fundamental to understanding progesterone's physiological and pathological roles. This technical guide provides a comprehensive overview of the comparative utility of non-deuterated pregnanediol and its deuterated analog, Pregnanediol-d5, in in vivo research. While direct in vivo metabolic comparisons are not extensively documented, the primary and indispensable role of this compound is as an internal standard for the accurate quantification of endogenous, non-deuterated pregnanediol. This guide will detail the principles behind this application, provide experimental protocols, and present relevant quantitative data for analytical methods.

The Role of Deuterated Analogs in Quantitative Bioanalysis

In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for achieving the highest accuracy and precision.[1][2] The use of a deuterated standard is crucial for correcting variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1] Because the deuterated standard is chemically almost identical to the analyte of interest (non-deuterated pregnanediol), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thus providing a reliable reference for quantification.[1]

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3][4][5] This can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[3][5][6] In drug development, this effect is sometimes intentionally used to slow down the metabolism of a drug.[6] For this compound, while a theoretical KIE exists, its practical impact on overall in vivo metabolism, when used as a tracer, is not well-documented in publicly available literature. Its primary application remains as an internal standard, where its metabolic stability is an advantage.

Progesterone Metabolism to Pregnanediol

Progesterone is extensively metabolized, primarily in the liver, to various metabolites. The major pathway leads to the formation of pregnanediol, which is then conjugated, typically with glucuronic acid, to form pregnanediol-3-glucuronide (PdG) for excretion in the urine.[7][8][9][10] The levels of urinary PdG are therefore a reliable indicator of progesterone production.[8][10]

The metabolic conversion of progesterone to pregnanediol involves the action of several enzymes, including 5α-reductase and 5β-reductase, as well as 3α-hydroxysteroid dehydrogenase and 20α-hydroxysteroid dehydrogenase.[7][8][9]

Experimental Protocols

The quantification of pregnanediol (as PdG) in biological samples like urine or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard.

General Workflow for In Vivo Pregnanediol Quantification

The following diagram illustrates a typical workflow for an in vivo study measuring endogenous pregnanediol levels.

Detailed LC-MS/MS Protocol for Urinary Pregnanediol-3-Glucuronide (PdG)

This protocol is a synthesized example based on common practices described in the literature.[11][12][13]

1. Sample Preparation:

- To 100 µL of urine, add 10 µL of an internal standard working solution (e.g., this compound glucuronide in methanol).

- Add 500 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 10% to 90% B over 5 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both non-deuterated PdG and deuterated PdG (e.g., this compound glucuronide). The exact m/z values will depend on the specific deuterated standard used.

3. Quantification:

- A calibration curve is constructed by analyzing standards of known concentrations of non-deuterated PdG with a fixed concentration of the deuterated internal standard.

- The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

- The concentration of PdG in the unknown samples is then determined from this calibration curve.

Quantitative Data

Table 1: LC-MS/MS Method Validation Parameters for Urinary PdG Quantification

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (ng/mL) | 0.5 - 200 | [12] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 0.5 | [11][12] |

| Intra-day Precision (%RSD) | < 10% | [12] |

| Inter-day Precision (%RSD) | < 15% | [12] |

| Accuracy (% Bias) | ± 15% | [12] |

| Recovery (%) | > 85% |[12] |

Table 2: Comparison of Roles in In Vivo Studies

| Feature | Non-Deuterated Pregnanediol | This compound |

|---|---|---|

| Primary Role | Analyte of interest; endogenous biomarker of progesterone metabolism. | Internal standard for accurate quantification of the analyte. |

| Source in Study | Endogenously produced by the subject. | Exogenously added to the biological sample during processing. |

| Purpose of Measurement | To determine the physiological or pathological state of the subject. | To correct for analytical variability and ensure data quality. |

| Metabolic Consideration | Its metabolic pathway is the subject of the investigation. | Assumed to be metabolically stable during the analytical process. |

Conclusion

In the context of in vivo studies, this compound and non-deuterated pregnanediol have distinct and complementary roles. Non-deuterated pregnanediol is the endogenous analyte of interest, providing a window into progesterone activity. This compound, on the other hand, is an indispensable analytical tool that enables the accurate and precise measurement of its non-deuterated counterpart. The use of deuterated internal standards in LC-MS/MS is the established best practice for quantitative bioanalysis of steroids. While the kinetic isotope effect is a known phenomenon, there is currently a lack of published research focusing on the in vivo metabolic differences between deuterated and non-deuterated pregnanediol. Therefore, the value of this compound in in vivo research is firmly established in its role as a superior internal standard, which is critical for the reliability of studies investigating the dynamics of endogenous pregnanediol. Future research may explore the use of deuterated pregnanediol as an in vivo tracer to further elucidate the kinetics of progesterone metabolism.

References

- 1. texilajournal.com [texilajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone - Wikipedia [en.wikipedia.org]

- 8. a-Pregnanediol | Rupa Health [rupahealth.com]

- 9. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]

- 10. Pregnanediol | Rupa Health [rupahealth.com]

- 11. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of Pregnanediol using Pregnanediol-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of pregnanediol in biological matrices, such as urine and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Pregnanediol-d5, is highlighted to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.

Introduction

Pregnanediol is a major metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and various other physiological processes.[1] Accurate measurement of pregnanediol levels is essential for assessing progesterone production, monitoring ovarian function, and in various clinical and research settings. LC-MS/MS has emerged as the preferred analytical technique for steroid hormone analysis due to its high sensitivity, specificity, and throughput.[1][2]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification. This internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.

Progesterone Metabolism

Progesterone undergoes extensive metabolism in the body, primarily in the liver, to various metabolites. The main pathway involves the reduction of progesterone to 5α-dihydroprogesterone and 5β-dihydroprogesterone, which are then further metabolized to pregnanolones and subsequently to pregnanediols. These pregnanediols are then conjugated with glucuronic acid to form more water-soluble compounds that are excreted in the urine.

Experimental Protocols

The following are generalized protocols for the analysis of pregnanediol in urine and serum. Method optimization and validation are required for specific applications.

3.1. Materials and Reagents

-

Pregnanediol analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium fluoride

-

Human urine and serum (matrix)

3.2. Protocol 1: "Dilute and Shoot" for Urinary Pregnanediol

This method is a rapid and straightforward approach for the analysis of pregnanediol glucuronide in urine samples.[2][3]

3.2.1. Sample Preparation

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

Prepare a working solution of the internal standard (this compound) in LC-MS grade methanol/water (50:50, v/v).

-

In a clean microcentrifuge tube or 96-well plate, add 10 µL of urine sample.

-

Add 200 µL of the internal standard working solution to the urine sample.

-

Vortex the mixture thoroughly.

-

Centrifuge the mixture to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.3. Protocol 2: Protein Precipitation for Serum Pregnanediol

This method is suitable for the extraction of pregnanediol from serum samples by removing proteins that can interfere with the analysis.

3.3.1. Sample Preparation

-

Thaw serum samples at room temperature and vortex.

-

Prepare a working solution of the internal standard (this compound) in acetonitrile.

-

In a clean microcentrifuge tube, add 100 µL of serum sample.

-

Add 300 µL of the internal standard working solution (acetonitrile containing this compound) to the serum sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 50:50 methanol/water) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.4. LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and application.

3.4.1. Liquid Chromatography

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium fluoride |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical run time is 5-10 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

3.4.2. Mass Spectrometry

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode. Negative mode is often preferred for glucuronidated metabolites. |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for the specific instrument.Pregnanediol (Analyte): Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) → Product ion(s) This compound (IS): Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) → Product ion(s) |

| Collision Energy | To be optimized for each transition. |

| Dwell Time | 50 - 100 ms |

Data and Performance Characteristics

The following tables summarize typical performance data for the LC-MS/MS analysis of pregnanediol metabolites. These values are based on published literature and should be established during method validation.[1][3]

Table 1: Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.01 ng/mL |

| Limit of Quantification (LOQ) | ~0.05 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: Example Calibration Curve Concentrations

| Calibration Level | Concentration (ng/mL) |

| 1 | 0.1 |

| 2 | 0.5 |

| 3 | 1.0 |

| 4 | 5.0 |

| 5 | 10.0 |

| 6 | 50.0 |

| 7 | 100.0 |

The Role of the Internal Standard

The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving accurate and precise quantification in LC-MS/MS.

Conclusion

The LC-MS/MS methods outlined provide a robust and reliable approach for the quantification of pregnanediol in biological samples. The incorporation of this compound as an internal standard is essential for mitigating analytical variability and ensuring the generation of high-quality, reproducible data for research, clinical, and drug development applications.

References

- 1. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of a Validated LC-MS/MS Method for the Quantification of Serum Pregnanediol using Pregnanediol-d5

Application Note

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pregnanediol in human serum. The method utilizes a stable isotope-labeled internal standard, Pregnanediol-d5, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method has been validated over a clinically relevant concentration range and has demonstrated excellent linearity, precision, accuracy, and sensitivity. This validated assay is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of serum pregnanediol for various physiological and pathological investigations.

Introduction

Pregnanediol (5β-pregnane-3α,20α-diol) is the major urinary metabolite of progesterone and its measurement in serum provides valuable insights into progesterone production and metabolism.[1][2] Serum pregnanediol levels are clinically significant in the context of fertility, ovulation confirmation, luteal phase adequacy, and monitoring of high-risk pregnancies.[2][3][4] While immunoassays have traditionally been used for pregnanediol measurement, they can suffer from cross-reactivity and lack of specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for steroid hormone analysis.[5][6]

This application note details the development and validation of a high-throughput LC-MS/MS method for the quantification of pregnanediol in human serum, employing this compound as the internal standard to correct for matrix effects and procedural losses.

Experimental

Materials and Reagents

-

Pregnanediol and this compound were purchased from a certified supplier.

-

HPLC-grade methanol, acetonitrile, and water were obtained from a commercial vendor.

-

Formic acid and ammonium fluoride were of analytical grade.

-

Human serum was sourced from a commercial supplier.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120, 50 × 4.6 mm, 2.7 µm).[7][8]

Standard and Quality Control (QC) Sample Preparation

Stock solutions of pregnanediol and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the pregnanediol stock solution in a surrogate matrix (e.g., charcoal-stripped serum or a protein-based solution) to create a calibration curve. Quality control (QC) samples were prepared at low, medium, and high concentrations in the same surrogate matrix.

Sample Preparation Protocol